molecular formula C14H25N B13943096 1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine CAS No. 787541-94-0

1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine

Katalognummer: B13943096
CAS-Nummer: 787541-94-0
Molekulargewicht: 207.35 g/mol
InChI-Schlüssel: LQLRHJNHCYOMGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethyltricyclo[3311~3,7~]decan-1-yl)ethan-1-amine is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyltricyclo[3311~3,7~]decan-1-yl)ethan-1-amine typically involves multiple steps, starting from simpler precursors One common method involves the alkylation of tricyclo[3311~3,7~]decane with ethyl halides under basic conditions to introduce the ethyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as imines or amides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of 1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Aminoadamantane: Similar tricyclic structure but lacks the ethyl group.

    2-Adamantanamine: Another tricyclic amine with different substitution patterns.

    3-Ethyladamantane: Similar ethyl substitution but lacks the amine group.

Uniqueness

1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine is unique due to its specific combination of an ethyl group and an amine group on a tricyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

787541-94-0

Molekularformel

C14H25N

Molekulargewicht

207.35 g/mol

IUPAC-Name

1-(3-ethyl-1-adamantyl)ethanamine

InChI

InChI=1S/C14H25N/c1-3-13-5-11-4-12(6-13)8-14(7-11,9-13)10(2)15/h10-12H,3-9,15H2,1-2H3

InChI-Schlüssel

LQLRHJNHCYOMGP-UHFFFAOYSA-N

Kanonische SMILES

CCC12CC3CC(C1)CC(C3)(C2)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.